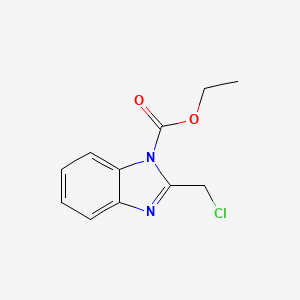

ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloromethyl and ethyl ester groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate typically involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent benzimidazole ring. Key reactions include:

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

Applications : Hydrolyzed products serve as intermediates for anticoagulants like dabigatran etexilate .

Cyclization and Ring Formation

The compound participates in intramolecular cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CS₂, KOH (alc.) | Reflux, 4 hr | Benzimidazo[2,1-b]thiazole derivatives | 65% |

| NH₂NH₂, MeOH | Reflux, 6 hr | Benzimidazole-1,3,4-thiadiazole hybrids | 62% |

Mechanism : Cyclization proceeds via nucleophilic attack of sulfur or nitrogen atoms on the chloromethyl carbon, followed by dehydration .

Alkylation and Condensation Reactions

The chloromethyl group facilitates C–C bond formation through alkylation:

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| 3-(Pyridin-2-yl)ethyl aminomalonate | Oxalyl chloride, DCM | N-Acylated dabigatran intermediates | 87% |

| Phosphonyl carbanions | THF, −78°C | Phosphonylated benzimidazoles | 70–82% |

Key Observation : Oxalyl chloride activates the carboxylic acid intermediate (from hydrolysis) for condensation with amines .

Oxidation and Reduction

Controlled redox reactions modify the chloromethyl group:

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate. Research indicates that certain benzimidazole derivatives exhibit significant activity against viruses such as enteroviruses and herpes simplex virus. For instance, compounds derived from benzimidazole have shown IC50 values indicating potent inhibition of viral replication, which suggests that this compound could be further explored for its antiviral potential .

Antifungal Activity

A study focused on the synthesis and evaluation of 2-chloromethyl-1H-benzimidazole derivatives demonstrated promising antifungal activity. The synthesized compounds were tested against various fungal strains, showing effective inhibition. This compound may serve as a lead compound for developing new antifungal agents .

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have shown that specific derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds similar to this compound have demonstrated significant COX-2 inhibition, suggesting potential use in treating inflammatory diseases .

Synthesis and Industrial Applications

Synthesis Pathways

The synthesis of this compound involves several steps, including cyclization reactions with chloracetyl chloride and subsequent modifications to enhance yield and purity. The methods developed for synthesizing this compound are noted for their efficiency and cost-effectiveness, making them suitable for industrial-scale production .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like dabigatran etexilate. This compound plays a critical role in the production of active pharmaceutical ingredients (APIs), highlighting its importance in drug development .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Xue et al. (2011) | Antiviral | Compounds showed IC50 values of 1.76 and 1.08 μg/ml against enteroviruses. |

| Dittmer et al. (2017) | Antiviral | Benzimidazole derivatives inhibited viral DNA cleavage in cytomegalovirus-infected cells. |

| Prajapat and Talesara (2016) | Anti-inflammatory | Several derivatives exhibited significant COX-2 inhibition with IC50 values ranging from 8–13.7 µM. |

| Moneer et al. (2016) | Anti-inflammatory | Compounds demonstrated remarkable COX inhibition compared to standard drugs like diclofenac. |

作用機序

The mechanism of action of ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate depends on its specific application. In biological systems, benzimidazole derivatives typically exert their effects by interacting with cellular targets such as enzymes, receptors, and DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:

2-(Chloromethyl)-1H-benzimidazole: Lacks the ethyl ester group, making it less versatile for further functionalization.

Ethyl 1H-benzimidazole-1-carboxylate: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

The presence of both the chloromethyl and ethyl ester groups in this compound makes it unique and highly useful for various synthetic applications.

生物活性

Ethyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its broad-spectrum biological activities. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

Target of Action

The compound acts primarily as an alkylating agent. The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.

Mode of Action

The mechanism through which this compound exerts its effects includes:

- Alkylation : The chloromethyl group can react with nucleophiles such as amines and thiols, modifying biological macromolecules like proteins and nucleic acids.

- Oxidation : Under specific conditions, the benzimidazole ring can be oxidized, potentially introducing additional functional groups that may enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electronegative substituents like chlorine has been linked to increased antibacterial potency .

- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens, suggesting potential use in treating fungal infections .

Antiviral Activity

Benzimidazole derivatives are also being investigated for their antiviral properties. This compound may contribute to the development of antiviral agents targeting specific viral pathways or replication mechanisms .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has highlighted:

- Cytotoxic Effects : Studies on various cancer cell lines have shown that benzimidazole derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds derived from benzimidazole have been evaluated against liver carcinoma (HEPG2) and other cancer cell lines, showing promising results .

- Mechanisms : The anticancer activity may be attributed to the ability to interfere with DNA synthesis or function, possibly through alkylation or inhibition of topoisomerases .

Case Studies and Research Findings

A summary of selected studies evaluating the biological activities of this compound and related compounds is presented below:

特性

IUPAC Name |

ethyl 2-(chloromethyl)benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQNQGSHORGGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。